N5-(2-Methoxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Overview
Description
N5-(2-Methoxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is a complex organic compound characterized by its unique structure, which includes both methoxy and nitrophenyl groups attached to an imidazole ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities against various pathogens and cancerous cells
Mode of Action
The mode of action of N4-(2-methoxyphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the compound’s structure includes a nitro group, which is often associated with antimicrobial and antitumor activities .
Biochemical Pathways
Similar compounds have been shown to interact with cellular oxidants, forming nitrated and chlorinated products .
Result of Action
Similar compounds have been associated with antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-Methoxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the final product from any impurities .
Chemical Reactions Analysis
Types of Reactions
N5-(2-Methoxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
N5-(2-Methoxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with varying substituents on the phenyl rings. Examples include:
- N5-(2-Hydroxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
- N5-(2-Methoxyphenyl)-N4-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide .
Uniqueness
What sets N5-(2-Methoxyphenyl)-N4-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide apart is its specific combination of methoxy and nitrophenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-28-14-9-5-3-7-12(14)22-18(25)16-15(19-10-20-16)17(24)21-11-6-2-4-8-13(11)23(26)27/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGNSXLFBMFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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